molecular formula C10H11N3 B2464551 3-methyl-1-phenyl-1H-pyrazol-4-amine CAS No. 103095-51-8

3-methyl-1-phenyl-1H-pyrazol-4-amine

Cat. No.: B2464551
CAS No.: 103095-51-8
M. Wt: 173.219
InChI Key: NUFJWKLKNKPLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Context of Pyrazole (B372694) Chemistry and Aminopyrazoles

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural feature imparts a unique combination of chemical properties, making them valuable scaffolds in various scientific domains. The pyrazole ring system is found in a number of natural products and has been a focal point of synthetic and medicinal chemistry for decades. mdpi.com Pyrazole-containing molecules have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial properties. mdpi.com

The introduction of an amino group to the pyrazole core gives rise to aminopyrazoles, a subclass of compounds with enhanced chemical reactivity and diverse biological potential. The position of the amino group on the pyrazole ring significantly influences the molecule's properties and applications. 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles each exhibit distinct chemical behaviors and have been explored for different therapeutic targets. mdpi.com For instance, 4-aminopyrazoles have been investigated for their anticonvulsant properties since the 1970s. mdpi.com

The synthesis of the pyrazole nucleus is generally straightforward, contributing to the widespread interest in these compounds from both academic and industrial researchers. mdpi.com

Significance of the 4-Amino-1H-pyrazole Moiety as a Synthetic Intermediate and Scaffold

The 4-amino-1H-pyrazole moiety is a crucial building block in organic synthesis, offering multiple reactive sites for further functionalization. The amino group can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, allowing for the construction of more complex molecular architectures. This versatility makes 4-aminopyrazoles valuable intermediates in the synthesis of a wide range of heterocyclic compounds.

One notable application of 4-aminopyrazole derivatives is in the synthesis of kinase inhibitors. For example, the pyrazol-4-yl urea (B33335) moiety is a key component of AT9283, a multitargeted kinase inhibitor with potent activity against Aurora kinases. acs.org This highlights the importance of the 4-aminopyrazole scaffold in the development of therapeutic agents.

Furthermore, the 4-amino group can direct the regioselectivity of subsequent reactions on the pyrazole ring, providing a strategic advantage in the synthesis of specifically substituted pyrazole derivatives. This control over chemical reactivity is essential for the targeted design of molecules with desired properties.

Overview of Academic Research Trajectories for 3-Methyl-1-phenyl-1H-pyrazol-4-amine

While extensive research exists on the broader class of aminopyrazoles, academic studies focusing specifically on this compound are more limited. The available literature suggests that this compound is primarily utilized as a precursor for the synthesis of more complex molecules rather than being investigated for its own intrinsic biological activities.

Research efforts have largely centered on the synthesis of its precursors and its utilization in creating larger, more functionalized heterocyclic systems. For instance, the synthesis of the related compound, 3-methyl-1-phenyl-1H-pyrazol-5-ol, is a well-established process, often serving as a starting point for the eventual introduction of the 4-amino group. researchgate.netnih.govmdpi.com

The primary research trajectory for this compound appears to be its role as a scaffold for building compounds with potential applications in medicinal chemistry. Its structural features, including the reactive amino group and the phenyl and methyl substituents, allow for diverse modifications to explore structure-activity relationships. For example, derivatives of 4-aminopyrazoles have been synthesized and evaluated for their anticancer and antioxidant activities. nih.gov

Although direct biological profiling of this compound is not extensively documented, the known biological significance of the broader aminopyrazole class suggests that it remains a valuable tool for the discovery of new bioactive molecules. Future research may focus on a more direct exploration of the pharmacological properties of this specific compound and its simple derivatives.

Data Tables

Table 1: Physicochemical Properties of a Related Compound: 3-methyl-1H-pyrazol-4-amine

PropertyValueSource
Molecular FormulaC4H7N3 nih.gov
Molecular Weight97.12 g/mol nih.gov
XLogP3-AA-0.1 nih.gov
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count0 nih.gov

Properties

IUPAC Name

3-methyl-1-phenylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-10(11)7-13(12-8)9-5-3-2-4-6-9/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFJWKLKNKPLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103095-51-8
Record name 3-methyl-1-phenyl-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 Methyl 1 Phenyl 1h Pyrazol 4 Amine and Its Analogs

Classical and Contemporary Synthetic Pathways to 3-Methyl-1-phenyl-1H-pyrazol-4-amine

The construction of the this compound scaffold can be achieved through several foundational and modern synthetic routes. These pathways often involve the initial formation of the pyrazole (B372694) core followed by the introduction of the 4-amino group, or the direct construction of the aminated pyrazole ring from acyclic precursors.

Synthesis from Precursor Pyrazole Systems and Related Heterocyclic Building Blocks

A predominant and well-established method for the synthesis of this compound involves the chemical modification of a pre-formed pyrazole ring. A common starting material for this approach is 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which is readily synthesized via the Knorr pyrazole synthesis by condensing ethyl acetoacetate (B1235776) with phenylhydrazine (B124118). researchgate.netnih.govmdpi.comresearchgate.netmdpi.comrsc.org The subsequent functionalization at the C4 position is a key step in achieving the target molecule.

One of the most direct routes from this precursor involves a two-step sequence: nitration followed by reduction. The C4 position of the pyrazolone (B3327878) is activated towards electrophilic substitution. Nitration of 3-methyl-1-phenyl-1H-pyrazole, often preceded by its formation from the corresponding pyrazolone, yields 3-methyl-1-phenyl-4-nitro-1H-pyrazole. nih.gov The subsequent reduction of the nitro group to the desired 4-amino functionality can be accomplished using various reducing agents, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation. nih.gov

Another strategy involves the use of enaminonitriles as versatile building blocks. These compounds can undergo Thorpe-Ziegler cyclization to form 4-aminopyrazole derivatives. ekb.eg For instance, the reaction of an enaminonitrile with an α-halo compound can lead to the formation of the pyrazole ring with the amino group already in place. ekb.eg Additionally, isoxazoles can serve as precursors to aminopyrazoles through a ring-opening and ring-closing sequence upon treatment with hydrazine. chim.it

Convergent and Linear Synthetic Strategies in Pyrazole-4-amine Synthesis

Both convergent and linear strategies are employed in the synthesis of pyrazole-4-amines, with the choice often depending on the complexity of the target molecule and the desired efficiency.

A linear synthesis involves a step-by-step modification of a starting material. A classic example is the synthesis of this compound starting from ethyl acetoacetate and phenylhydrazine. This linear sequence can be summarized as follows:

Knorr Pyrazole Synthesis: Reaction of ethyl acetoacetate and phenylhydrazine to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. researchgate.net

Nitration: Electrophilic nitration at the C4 position to yield 3-methyl-1-phenyl-4-nitro-1H-pyrazole.

Reduction: Reduction of the nitro group to afford the final product, this compound. nih.gov

Advanced Synthetic Techniques and Reaction Conditions

Modern organic synthesis has introduced a range of advanced techniques that have been applied to the synthesis of pyrazole derivatives, offering improvements in efficiency, selectivity, and environmental impact.

Catalytic Approaches in the Formation of the Pyrazole Ring System

Catalysis plays a crucial role in modern pyrazole synthesis. The classical Knorr pyrazole synthesis, which is often carried out under acidic conditions, can be facilitated by various catalysts to improve yields and reaction rates. chim.itnih.govwikipedia.org For instance, nano-organocatalysts have been employed in microwave-assisted Paal-Knorr reactions for pyrazole synthesis. nih.gov

More contemporary methods focus on the use of transition metal catalysts. Palladium- and copper-based catalysts are particularly prominent in C-N bond-forming reactions, which are central to both the formation of the pyrazole ring and the introduction of the amino group. While direct catalytic synthesis of this compound is less commonly reported, catalytic methods are extensively used for the synthesis of its precursors and for the amination step.

Catalyst SystemReactantsProductReaction TypeReference
Catalytic AcidHydrazine, 1,3-Dicarbonyl CompoundPyrazoleKnorr Pyrazole Synthesis nih.gov
Nano-OrganocatalystHydrazine, 1,3-Dicarbonyl CompoundPyrazoleMicrowave-Assisted Paal–Knorr Reaction nih.gov

Strategic Use of Protective Groups in this compound Synthesis

In multi-step syntheses of functionalized pyrazoles, the strategic use of protecting groups is often necessary to mask reactive functional groups and ensure regioselectivity. masterorganicchemistry.com For the synthesis of this compound and its analogs, protecting groups can be employed on the pyrazole nitrogen or on the amino functionality if it is introduced early in the synthetic sequence.

Commonly used protecting groups for the pyrazole nitrogen include the trityl (Tr) group, which is bulky and can direct substitution reactions to other positions on the ring. rsc.orgacgpubs.org The tert-butoxycarbonyl (Boc) group is another widely used protecting group for both the pyrazole nitrogen and the amino group, offering stability under various conditions and straightforward removal with acid. masterorganicchemistry.comresearchgate.netresearchgate.net The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal in the final steps of the synthesis.

Protecting GroupFunctional Group ProtectedIntroduction ConditionsDeprotection ConditionsReference
Trityl (Tr)Pyrazole N-H, Amine N-HTrityl chloride, PyridineMild acid (e.g., acetic acid, TFA) rsc.orgacgpubs.org
tert-Butoxycarbonyl (Boc)Pyrazole N-H, Amine N-HDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acid (e.g., TFA) masterorganicchemistry.comresearchgate.net

Amination Reactions for Introducing the 4-Amino Functionality

The introduction of the amino group at the C4 position of the pyrazole ring is a critical step in the synthesis of this compound. As mentioned, the most common method is the reduction of a 4-nitro group. nih.govnih.gov

However, modern cross-coupling reactions have provided powerful alternatives for the direct formation of the C-N bond. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for the amination of aryl and heteroaryl halides. nih.gov This reaction can be applied to a 4-halo-3-methyl-1-phenyl-1H-pyrazole to introduce the amino group directly. This approach offers high functional group tolerance and can be used to introduce a wide variety of primary and secondary amines.

Copper-catalyzed amination reactions, a modern iteration of the Ullmann condensation, also provide a valuable tool for the formation of C-N bonds with 4-halopyrazoles. mdpi.com These reactions often use more economical copper catalysts and can be effective for a broad range of amine nucleophiles.

Amination ReactionSubstrateReagentsCatalystProductReference
Reduction of Nitro Group4-Nitro-3-methyl-1-phenyl-1H-pyrazoleSnCl₂/HCl or H₂/Pd-C-This compound nih.gov
Buchwald-Hartwig Amination4-Halo-3-methyl-1-phenyl-1H-pyrazoleAmine, BasePalladium complex with phosphine (B1218219) ligandThis compound nih.gov
Copper-Catalyzed Amination4-Halo-3-methyl-1-phenyl-1H-pyrazoleAmine, BaseCopper salt with a ligandThis compound mdpi.com

Mechanistic Insights into the Synthesis of this compound

The mechanism for forming this compound can be understood by dissecting the two main stages: the formation of the pyrazole ring and the subsequent installation of the C4-amino group.

Mechanism of Pyrazole Ring Formation: The most fundamental synthesis of the 1-phenyl-3-methyl-pyrazole core follows the Knorr condensation pathway using phenylhydrazine and a 1,3-dicarbonyl compound like ethyl acetoacetate. The mechanism proceeds as follows:

Nucleophilic Attack: The more nucleophilic nitrogen atom of phenylhydrazine attacks one of the carbonyl carbons of ethyl acetoacetate.

Hydrazone Formation: This is followed by dehydration to form a hydrazone intermediate.

Intramolecular Cyclization: The terminal amino group of the hydrazone then performs an intramolecular nucleophilic attack on the second carbonyl group.

Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.

Mechanism of 4-Amino Group Introduction via Reduction: When the 4-amino group is introduced by reducing a 4-nitro derivative, the mechanism is a standard nitro group reduction. Using a metal-acid system like SnCl₂ in concentrated HCl, the process involves a series of single-electron transfers from the metal to the nitro group. Protons from the acid assist in the sequential removal of oxygen atoms as water, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.

A similar principle applies to the reduction of a 4-oximino (=N-OH) group. The mechanism involves the protonation of the hydroxyl group, followed by its elimination as water and subsequent reduction of the C=N bond to a C-N single bond.

In more novel approaches, such as the metal-mediated oxidative N-N coupling of diazatitanacycles, the mechanism is distinct, involving an inner-sphere coordination-induced oxidation. nih.govrsc.orgumn.edu In these reactions, the coordination of an oxidant to the metal center is critical for inducing the N-N bond-forming reductive elimination that creates the pyrazole ring. nih.govrsc.org

Chemical Reactivity and Derivatization Strategies of 3 Methyl 1 Phenyl 1h Pyrazol 4 Amine

Transformations of the Amine Functionality at Position 4

The primary amino group at the C4 position of the pyrazole (B372694) ring is a key site for derivatization due to its nucleophilic character. This allows for a variety of reactions, including the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

N-Alkylation and N-Arylation Reactions of the 4-Amine

While N-alkylation and N-arylation are common reactions for pyrazole rings, typically occurring at the N1 or N2 positions under basic conditions or transition-metal catalysis, specific examples of these reactions on the 4-amino group of 3-methyl-1-phenyl-1H-pyrazol-4-amine are not extensively detailed in the reviewed literature. semanticscholar.orgresearchgate.netgoogle.com Generally, the direct alkylation of arylamines can be challenging and may require specific catalysts or conditions to achieve selectivity.

Copper-catalyzed N-arylation, a common method for forming N-aryl bonds with heterocycles, has been successfully applied to the pyrazole ring itself using diamine ligands. acs.orgorganic-chemistry.org The application of such methods to the exocyclic 4-amino group would depend on its relative nucleophilicity compared to the ring nitrogen atoms. Given the electronic nature of the pyrazole system, the 4-amino group's reactivity can be modulated, but specific protocols for its selective N-alkylation or N-arylation remain a specialized area of investigation.

Acylation and Sulfonylation Reactions of the 4-Amine

The nucleophilic 4-amino group readily undergoes acylation and sulfonylation. These reactions are fundamental for introducing carbonyl and sulfonyl moieties, which can alter the compound's chemical properties or serve as intermediates for further synthesis.

For instance, 5-amino-3-methyl-1-phenylpyrazole reacts with chloroacetyl chloride in the presence of anhydrous potassium carbonate in dioxane to yield the corresponding N-chloroacetylated product. researchgate.net Similarly, reaction with benzenesulfonyl chloride produces the N-benzenesulfonylated derivative. researchgate.net These transformations highlight the amine's capacity to act as a potent nucleophile towards acylating and sulfonylating agents.

ReagentProductConditionsReference
Chloroacetyl chloride4-(2-chloroacetylamino)-3-methyl-1-phenyl-1H-pyrazoleAnhydrous K₂CO₃, Dioxane researchgate.net
Benzenesulfonyl chloride4-(benzenesulfonylamino)-3-methyl-1-phenyl-1H-pyrazole- researchgate.net
Acetic Anhydride / Acetic Acid4-acetylamino-3-methyl-1-phenyl-1H-pyrazoleAcOH/Ac₂O mixture researchgate.net

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., pyrazolo[3,4-d]pyrimidines)

This compound is a critical precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of fused heterocycles with significant biological and pharmacological importance as purine (B94841) analogues. tandfonline.com The synthesis typically involves the reaction of the aminopyrazole with a suitable 1,3-dielectrophile, leading to the construction of the pyrimidine (B1678525) ring.

One common strategy involves reacting the aminopyrazole with reagents that provide the necessary carbon atoms for the new ring. For example, reaction with ethyl 2-cyano-3-ethoxyacrylate gives a substituted pyrazole that can be cyclized to form a pyrazolo[3,4-d]pyrimidine derivative. researchgate.net Similarly, reactions with phenyl isothiocyanate or formamide (B127407) can also lead to the formation of the fused pyrimidine ring system. tandfonline.com The specific reagents and conditions dictate the substitution pattern on the resulting pyrazolo[3,4-d]pyrimidine core. nih.govnih.govrsc.org

Electrophilic and Nucleophilic Reactions on the Pyrazole Core

The pyrazole ring is an electron-rich aromatic system, and its reactivity is significantly influenced by its substituents. The 4-amino group is a strong electron-donating group, which greatly activates the pyrazole core towards electrophilic substitution. In general, electrophilic substitution on pyrazoles occurs at the C4 position. researchgate.net However, with the C4 position already occupied by the activating amino group, electrophilic attack is directed towards the C5 position.

An example of electrophilic substitution on a related pyrazole system is the Vilsmeier-Haack reaction (formylation with POCl₃/DMF) of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which introduces a formyl group at the C4 position to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.comnih.gov For this compound, the powerful activating effect of the amino group would make the ring highly susceptible to electrophiles like halogenating agents or nitrating agents, with substitution anticipated at the C5 position.

Conversely, nucleophilic aromatic substitution on the electron-rich pyrazole ring is generally disfavored unless the ring is substituted with strong electron-withdrawing groups.

Reactions Involving the Phenyl Substituent at Position 1

The phenyl group at the N1 position can undergo typical electrophilic aromatic substitution reactions. However, the pyrazole ring generally acts as an electron-withdrawing, deactivating group. This deactivation means that reactions on the N1-phenyl ring, such as nitration, halogenation, or Friedel-Crafts reactions, require harsher conditions than for benzene (B151609) itself. The pyrazole moiety directs incoming electrophiles primarily to the meta-position of the phenyl ring. Specific, documented examples of such reactions on this compound itself are not prominent in the surveyed literature, but this reactivity pattern is a well-established principle in heterocyclic chemistry.

Formation of Complex Molecular Architectures from this compound as a Building Block

The inherent reactivity of this compound makes it an excellent building block for constructing more complex molecules, often through multicomponent reactions. These reactions leverage the nucleophilicity of both the C5 position (acting as a C-H acid) and the 4-amino group to build new rings and molecular frameworks.

One notable example is the three-component synthesis of 1H-pyrazolo[3,4-b]quinolines. This reaction involves the condensation of an aromatic aldehyde, 5-amino-3-methyl-1-phenylpyrazole, and a C-H acid like dimedone or a second molecule of the aminopyrazole. nih.govpreprints.org

Another application is its reaction with 2-formylbenzoic acid. In this transformation, the amino group reacts with the aldehyde to form an imine, which is followed by an intramolecular cyclization involving the carboxylic acid to yield (±)-3-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, a complex polycyclic structure. nih.gov The aminopyrazole also reacts with benzylidinemalononitrile to afford pyrazolo[3,4-b]pyridine derivatives. researchgate.net

ReactantsProduct TypeReference
Aromatic Aldehyde, DimedonePyrazolo[3,4-b]quinoline nih.gov
2-Formylbenzoic acidBenzofuranone-substituted pyrazole nih.gov
BenzylidinemalononitrilePyrazolo[3,4-b]pyridine researchgate.net

These examples underscore the utility of this compound as a versatile platform for the synthesis of diverse and complex chemical entities.

Exploration of Structure Activity Relationships Sar for Derivatives of 3 Methyl 1 Phenyl 1h Pyrazol 4 Amine

Systematic Structural Modifications and Their Impact on Chemical Reactivity and Interactions

The chemical character of the 3-methyl-1-phenyl-1H-pyrazol-4-amine scaffold is sensitive to structural modifications at several key positions. The reactivity is primarily governed by the electron density distribution within the pyrazole (B372694) ring, which can be modulated by substituents. mdpi.com

Modification of the N1-Phenyl Group: Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) onto the N1-phenyl ring increases the electron density on the pyrazole nucleus. This enhancement of electron density generally increases the nucleophilicity of the ring nitrogens and the exocyclic amine. Conversely, attaching electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) decreases the electron density, making the pyrazole ring less reactive towards electrophiles but potentially more susceptible to nucleophilic attack if a suitable leaving group is present. imperial.ac.uk

Modification at the C3-Position: Replacing the C3-methyl group with other alkyl groups can introduce steric hindrance, potentially influencing the approach of reactants. Changing the methyl group to a more electron-withdrawing substituent, such as a trifluoromethyl group (-CF₃), would significantly decrease the basicity of the nearby nitrogen atom (N2) and the C4-amine. nih.gov

Modification at the C5-Position: Although the parent compound is unsubstituted at C5, introducing substituents here dramatically alters reactivity. An EWG at C5 can make the C5-proton more acidic and influence the regioselectivity of reactions like electrophilic substitution. For instance, the Vilsmeier-Haack reaction on a related 1-phenyl-3-methyl-pyrazol-5-one occurs at the 4-position, yielding a formyl group which can then be converted to a chloro and other functionalities, demonstrating how reactivity can be channeled. mdpi.com

Intermolecular Interactions: The ability of pyrazole derivatives to form intermolecular interactions, such as hydrogen bonding and π-π stacking, is highly dependent on their substitution. researchgate.net The N2 atom of the pyrazole ring acts as a hydrogen bond acceptor, while the amine group at C4 can act as a hydrogen bond donor. mdpi.comresearchgate.net Modifications that alter the charge distribution or introduce steric bulk can either enhance or hinder these interactions, which are critical for the formation of supramolecular structures. nih.gov

Modification SiteSubstituent TypeEffect on Pyrazole RingImpact on Chemical Reactivity
N1-Phenyl RingElectron-Donating Group (e.g., -OCH₃)Increases electron densityEnhances nucleophilicity; increases reactivity towards electrophiles
Electron-Withdrawing Group (e.g., -NO₂)Decreases electron densityReduces nucleophilicity; may activate the ring for SNAr reactions
C3-PositionLarger Alkyl Group (e.g., -CH₂CH₃)Increases steric bulkMay hinder the approach of reactants to N2 and C4
Electron-Withdrawing Group (e.g., -CF₃)Significantly decreases electron densityReduces basicity of N2 and C4-amine
C5-PositionElectron-Withdrawing Group (e.g., -Cl)Decreases electron densityIncreases acidity of C5-H; directs regioselectivity of substitutions

Influence of Substituents on Amine Reactivity and Molecular Recognition

The exocyclic amine at the C4 position is a key functional group, and its reactivity is finely tuned by substituents on both the pyrazole and the N1-phenyl rings.

Basicity and Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen atom of the C4-amine makes it both basic and nucleophilic. Substituents on the N1-phenyl ring exert a significant remote electronic effect on this amine. An EDG on the phenyl ring pushes electron density through the conjugated system, increasing the electron density at the C4-position and thereby enhancing the basicity and nucleophilicity of the amino group. An EWG has the opposite effect, delocalizing the lone pair towards the ring system and making the amine less basic and less reactive as a nucleophile.

Hydrogen Bonding and Molecular Recognition: The C4-amino group is a primary site for hydrogen bonding, acting as a donor. researchgate.net The strength and geometry of these hydrogen bonds are influenced by the electronic environment. Increased basicity of the amine (due to EDGs) can lead to stronger hydrogen bonds with acceptor molecules. Furthermore, the introduction of other functional groups on the scaffold can create additional recognition sites. For example, a derivative containing a carbonyl group can act as a hydrogen bond acceptor, allowing for more complex intermolecular association patterns. researchgate.net In the solid state, aminopyrazole derivatives are known to form extensive networks of N-H···N and N-H···O interactions, which dictate their crystal packing. researchgate.net

Substituent on N1-Phenyl RingElectronic EffectImpact on C4-Amine Basicity/NucleophilicityEffect on Hydrogen Bond Donor Strength
Para-Methoxy (-OCH₃)Strongly DonatingIncreasedEnhanced
Para-Methyl (-CH₃)Weakly DonatingSlightly IncreasedSlightly Enhanced
Unsubstituted (-H)NeutralBaselineBaseline
Para-Chloro (-Cl)Weakly Withdrawing (Inductive)DecreasedWeakened
Para-Nitro (-NO₂)Strongly WithdrawingSignificantly DecreasedSignificantly Weakened

Conformational Analysis and Stereochemical Considerations in Pyrazole Amine Derivatives

The three-dimensional structure of pyrazole amine derivatives plays a critical role in their interactions. The relative orientation of the phenyl ring and the pyrazole ring is a key conformational feature.

Conformational Preferences: In this compound and its derivatives, there is a rotational barrier around the N1-C(phenyl) single bond. X-ray crystallography studies of similar 1-phenyl-pyrazole structures reveal that the phenyl ring is typically twisted out of the plane of the pyrazole ring. researchgate.netnih.gov The dihedral angle between the two rings is influenced by the nature of the substituents, especially those at the C5 position of the pyrazole and the ortho positions of the phenyl ring. Bulky ortho-substituents on the phenyl ring will force a larger dihedral angle, approaching perpendicularity, to minimize steric clash. nih.gov This conformation can, in turn, affect the extent of electronic communication between the two ring systems.

Tautomerism: While the N1-phenyl substitution in the parent compound prevents annular tautomerism (migration of a proton between N1 and N2), derivatives where the phenyl group is absent can exhibit this phenomenon. mdpi.comresearchgate.net In 3(5)-aminopyrazoles, the position of the amino group (at C3 or C5) can be in equilibrium, a process that is highly sensitive to substituents and the solvent environment. researchgate.net For instance, in DMSO solution, 4-cyano-3(5)-aminopyrazole exists preferentially as the 5-amino tautomer, while the 4-methoxy analog favors the 3-amino form. researchgate.net

Stereochemistry: The parent molecule, this compound, is achiral. However, the introduction of a chiral center through derivatization, for example by N-acylation with a chiral acid or reaction at the amine with a prochiral electrophile, would result in stereoisomers. The conformation of the pyrazole scaffold and the steric bulk of its substituents would influence the stereochemical outcome of such reactions.

Rational Design of Analogs with Tailored Chemical Functionalities

The principles of SAR allow for the rational design of novel analogs of this compound with specific, predetermined chemical properties.

Modulating Nucleophilicity: To design an analog with enhanced nucleophilicity at the C4-amine for use in a subsequent synthetic step, one would introduce a strong electron-donating group, such as a methoxy or dimethylamino group, at the para-position of the N1-phenyl ring. This would increase the electron density on the amine nitrogen, making it a more potent nucleophile.

Designing for Specific Molecular Recognition: To create an analog capable of forming a specific hydrogen-bonding pattern, one could introduce additional functional groups. For example, attaching a carboxylic acid or amide group to the N1-phenyl ring would introduce both hydrogen bond donor and acceptor sites, enabling the molecule to participate in more complex and directional intermolecular interactions. This is a common strategy in the design of molecules intended to form specific supramolecular assemblies. researchgate.net

Controlling Regioselectivity: The design of precursors for further functionalization requires control over reaction regioselectivity. For instance, if electrophilic substitution on the pyrazole ring is desired, activating the C5 position with an EDG might be a viable strategy. Conversely, to direct a reaction towards the phenyl ring, the pyrazole ring's reactivity could be attenuated by placing an EWG at the C5 position. The synthesis of pyrazole-based inhibitors often involves a deep understanding of how to selectively functionalize the different positions of the heterocyclic core. nih.gov

This systematic approach, grounded in the understanding of how structure dictates reactivity and intermolecular forces, enables the targeted synthesis of pyrazole amine derivatives with finely tuned chemical functionalities. nih.gov

Role of 3 Methyl 1 Phenyl 1h Pyrazol 4 Amine in Targeted Molecular Design

Application as a Core Scaffold for the Development of Enzyme Inhibitors

The aminopyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. The 3-methyl-1-phenyl-1H-pyrazol-4-amine structure contains the essential features that allow it to serve as an effective anchor in the ATP-binding pocket of various kinases.

Molecular Interaction and Design Principles: The primary design principle leveraging this scaffold involves the 4-amino group, which acts as a crucial hydrogen bond donor. This group can form one or two key hydrogen bonds with the "hinge" region of the kinase ATP-binding site, an interaction that is fundamental for anchoring many Type I and Type II kinase inhibitors. The pyrazole (B372694) ring itself serves as a stable, planar linker, while the N1-phenyl and C3-methyl groups occupy adjacent pockets, influencing potency and selectivity. The N1-phenyl ring can be substituted to explore deeper hydrophobic pockets or to introduce vectors for improving physicochemical properties.

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors: The 4-amino-3-methyl-1H-pyrazole core is a key component in the design of inhibitors for LRRK2, a kinase implicated in Parkinson's disease. nih.gov In these inhibitors, the 4-amino group is typically attached to a pyrimidine (B1678525) ring, forming a structure that effectively targets the LRRK2 active site. While the N1 substituent is often more complex than a simple phenyl group, these designs underscore the utility of the 4-amino-3-methylpyrazole core as the primary hinge-binding element. nih.govgoogle.com Modifications at the N1 position are a key strategy to enhance brain penetration and metabolic stability, critical factors for treating neurodegenerative diseases. nih.gov

While this scaffold is prominent in LRRK2 inhibitor design, specific derivatives of this compound targeting Spleen Tyrosine Kinase (SYK) and Myosin Light Chain Kinase (MYLK) are not extensively documented in publicly available literature. However, the foundational design principles—utilizing the 4-amino group for hinge binding and modifying the N1-phenyl group for selectivity—are broadly applicable and could be employed to develop inhibitors for these and other kinases.

Table 1: Examples of Kinase Inhibitor Scaffolds Based on the Aminopyrazole Core
Kinase TargetCore ScaffoldKey Interaction FeatureReference
LRRK24-((Pyrimidin-2-yl)amino)-3-methyl-1H-pyrazoleThe 4-amino group forms hydrogen bonds with the kinase hinge region. nih.gov
PCTAIRE Family (e.g., CDK16)N-(1H-Pyrazol-3-yl)pyrimidin-4-amineThe pyrazole and amine moieties serve as a privileged hinge-binding scaffold. nih.gov

Building Block in the Synthesis of Diverse Pharmacologically Relevant Scaffolds

The this compound molecule is a valuable synthetic intermediate. Its 4-amino group provides a nucleophilic handle for a variety of chemical transformations, allowing for the construction of more complex, fused heterocyclic systems with potential pharmacological activity.

Common synthetic strategies involve the condensation of the amino group with carbonyl compounds or its participation in cyclization reactions. For instance, aminopyrazole derivatives can react with aldehydes, ketones, or β-dicarbonyl compounds to form Schiff bases or to build new rings onto the pyrazole core, leading to structures like pyrazolo[3,4-b]pyridines. Although many syntheses in the literature start from the more common precursor, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, the 4-amino isomer offers a direct route to nitrogen-containing fused systems. The reaction of the related 5-amino-3-methyl-1-phenylpyrazole with various reagents has been shown to produce substituted pyrazolopyridine derivatives, demonstrating the synthetic utility of the amino group in this class of compounds. sigmaaldrich.com

Contributions to Ligand Design in Organometallic Chemistry and Catalysis

In organometallic chemistry, pyrazole-based molecules are widely recognized for their ability to act as effective ligands for a variety of metal ions. The nitrogen atoms of the pyrazole ring are excellent coordination sites. The this compound scaffold offers multiple potential coordination modes. It can act as a monodentate ligand through the N2 atom of the pyrazole ring or as a bidentate chelating ligand involving both the N2 atom and the nitrogen of the 4-amino group.

This chelation can form a stable five-membered ring with a metal center, a desirable feature in the design of robust catalysts and functional materials. While specific research detailing the catalytic applications of metal complexes derived from this compound is not abundant, related pyrazole structures have been successfully used. For example, metal complexes of 3-methyl-1H-pyrazole-4-carboxylic acid have been synthesized and shown to have electrocatalytic properties. rsc.org Similarly, pyrazole-acetamide ligands form stable coordination complexes with metals like cadmium, copper, and iron. nih.gov These examples highlight the potential of the aminopyrazole scaffold to create well-defined metal complexes suitable for applications in catalysis, such as oxidation reactions or polymerization.

Development of Chemical Probes and Research Tools for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a biological target (like a protein) to study its function in a cellular or in vivo setting. The this compound scaffold can be adapted for such purposes. The N1-phenyl ring can be functionalized with reporter tags (e.g., fluorophores, biotin) or photoreactive groups for photoaffinity labeling experiments.

Furthermore, the inherent properties of the pyrazole ring system can be exploited. For example, a derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, which is synthesized from a pyrazole-4-carbaldehyde precursor, exhibits photochromic behavior. mdpi.com This molecule changes color from colorless to yellow upon exposure to UV light. This property of switching states in response to an external stimulus is the basis for developing molecular switches and photosensitive research tools, which can be used to control biological processes with light. The functionalizable nature of the this compound core makes it a suitable starting point for creating such sophisticated molecular tools.

Table of Mentioned Compounds

Table 2: List of Chemical Compounds
Compound Name
This compound
Leucine-Rich Repeat Kinase 2 (LRRK2)
Spleen Tyrosine Kinase (SYK)
Myosin Light Chain Kinase (MYLK)
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
Pyrazolo[3,4-b]pyridine
5-amino-3-methyl-1-phenylpyrazole
3-methyl-1H-pyrazole-4-carboxylic acid
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

Computational and Theoretical Studies on 3 Methyl 1 Phenyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for determining the optimized molecular structure and electronic properties of pyrazole (B372694) derivatives. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional geometry.

For instance, DFT studies on related pyrazole structures, such as 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, have been performed to elucidate their structural and electronic nature. asrjetsjournal.org Such analyses typically involve geometry optimization, which finds the lowest energy conformation of the molecule. The electronic properties are further understood by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Mapping of the Molecular Electrostatic Potential (MESP) is another valuable output, which illustrates the charge distribution across the molecule. asrjetsjournal.org This map helps identify electrophilic and nucleophilic sites, predicting where the molecule is likely to interact with other chemical species. The unique properties of pyrazoles are often attributed to electrophilic substitution occurring at position 4 and nucleophilic attacks at positions 3 and 5. unar.ac.id

Table 1: Representative Electronic Properties Calculated for a Pyrazole Derivative using DFT Note: Data is illustrative of calculations performed on related pyrazole compounds.

ParameterCalculated ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.6 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DMeasures the polarity of the molecule

Molecular Dynamics and Conformation Analysis of the Compound and its Derivatives

Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of 3-methyl-1-phenyl-1H-pyrazol-4-amine and its derivatives over time. These simulations model the movement of atoms and molecules, providing a detailed picture of how the compound behaves in different environments, such as in solution.

MD studies can reveal the most stable conformations and the energy barriers between different rotational states (rotamers). Key analyses performed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). RMSD tracks the deviation of the molecule's backbone atoms from a reference structure, indicating whether the simulation has reached equilibrium. researchgate.net RMSF, on the other hand, measures the fluctuation of individual amino acid residues or atoms, highlighting flexible regions within the molecule. researchgate.net For example, in studies of pyrazole-containing imide derivatives, MD simulations have been used to explore the binding stability of a ligand within a protein's active site. researchgate.net

The Automated Topology Builder (ATB) is a tool that can facilitate the development of molecular force fields necessary for running MD simulations on small molecules like 3-methyl-1-phenyl-1H-pyrazol-5-amine, a close isomer of the target compound. uq.edu.au

Computational Prediction and Interpretation of Spectroscopic Signatures

Computational methods are highly effective in predicting and interpreting the spectroscopic signatures of molecules, which is crucial for their structural characterization. For this compound, theoretical calculations can provide spectra that can be compared with experimental data for validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts. asrjetsjournal.org Theoretical chemical shifts for pyrazole derivatives have been shown to correlate strongly with experimental values, aiding in the correct assignment of signals. researchgate.net

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies observed in Infrared (IR) and Raman spectra. The calculated wavenumbers correspond to specific vibrational modes, such as stretching and bending of bonds, allowing for a detailed interpretation of the experimental spectra. asrjetsjournal.org

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving the HOMO and LUMO.

Table 2: Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for a Pyrazole Carboxamide Derivative Note: Data is illustrative and based on studies of related pyrazole compounds. nih.gov

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C=O (Amide)162.78163.1
C=O (Ketone)191.23191.5
Pyrazole C3155.99156.2
Pyrazole C4105.58105.9
Pyrazole C5161.89162.0

Modeling of Reaction Mechanisms and Transition States in Derivatization Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving pyrazole derivatives. By modeling the reaction pathways, researchers can identify intermediates, transition states, and calculate the activation energies associated with each step.

For example, the synthesis of pyrazolone (B3327878) derivatives often involves a condensation reaction. A proposed mechanism for the synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones involves an initial attack of indole (B1671886) on an aldehyde, followed by a Michael addition of 3-methyl-1-phenyl-1H-pyrazol-5-ol. mdpi.com Theoretical modeling can validate such proposed steps by calculating the energies of the involved structures.

Another relevant example is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism, which has been proposed for the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. researchgate.net Computational modeling of this mechanism can help explain the formation of different regioisomers by detailing the nucleophilic attack and subsequent rearrangement of the pyrazole ring. researchgate.net

In silico Screening and Ligand-Target Interaction Modeling for Mechanistic Elucidation

In silico techniques, particularly molecular docking, are widely used to screen pyrazole derivatives for potential biological activity and to understand their interactions with specific protein targets. nih.gov This approach computationally places a ligand (the pyrazole derivative) into the binding site of a receptor to predict its binding affinity and orientation.

Molecular docking studies have been conducted on a wide range of pyrazole derivatives to explore their potential as inhibitors for various enzymes. orientjchem.orgchemmethod.com The results of these studies are typically evaluated based on a scoring function that estimates the binding energy; a lower binding energy generally indicates a more stable protein-ligand complex. semanticscholar.org

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site. orientjchem.org For example, docking studies of pyrazole-based compounds as potential inhibitors of human carbonic anhydrase (hCA) have shown that the sulfonamide moiety can penetrate deep into the active site to interact with a critical zinc ion. orientjchem.org Similarly, pyrazole derivatives have been docked into the active site of the succinate (B1194679) dehydrogenase (SDH) enzyme to predict their binding orientation and inhibitory potential. nih.gov

Table 3: Example of Molecular Docking Results for a Pyrazole Derivative with a Protein Target Note: This table is a representative example based on typical docking studies of pyrazole compounds. orientjchem.org

ParameterValue/Description
Target ProteinHuman Carbonic Anhydrase I (hCA I)
Binding Affinity-8.5 kcal/mol
Hydrogen BondsFormed with THR:199
Pi-InteractionsFormed with HIS:94, HIS:96, TRP:209
Key Interacting ResiduesTHR:199, HIS:94, HIS:96, TRP:209

Future Prospects and Advanced Research Avenues for 3 Methyl 1 Phenyl 1h Pyrazol 4 Amine Chemistry

Emerging Synthetic Technologies for Pyrazole (B372694) Amine Synthesis

Traditional batch synthesis methods for pyrazoles, while effective, often present challenges related to scalability, safety, and reaction efficiency. scilit.com The future of synthesizing 3-methyl-1-phenyl-1H-pyrazol-4-amine and its analogues lies in the adoption of emerging technologies that offer superior control over reaction parameters and enhanced safety profiles. scilit.commdpi.com

Flow Chemistry: Continuous-flow synthesis has emerged as a powerful alternative to conventional batch processing. mdpi.comgalchimia.com This technology offers enhanced control over parameters like temperature, pressure, and reaction time, leading to improved yields, higher purity, and better reproducibility. galchimia.comnih.gov For the synthesis of pyrazole cores, flow chemistry facilitates the safe handling of potentially hazardous intermediates, such as diazo compounds, even at elevated temperatures. nih.gov The modular nature of flow reactors allows for multi-step syntheses to be "telescoped" into a single continuous process, significantly reducing manual handling and processing time. nih.govnih.gov A future research focus would be to adapt existing batch syntheses of this compound to a continuous-flow setup, enabling safer, more efficient, and scalable production.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. dergipark.org.tr This technique offers advantages such as increased reaction rates, higher yields, and improved product purity compared to conventional heating methods. benthamdirect.com Numerous studies have demonstrated the successful application of microwave-assisted synthesis for various pyrazole derivatives. mdpi.comresearchgate.netrsc.org The development of microwave-assisted protocols for the final amination step or for the derivatization of the this compound core could significantly accelerate the discovery of new functional molecules.

TechnologyKey Advantages for Pyrazole Amine SynthesisResearch Focus
Flow Chemistry Enhanced safety, improved scalability, precise control over reaction parameters, potential for multi-step telescoped synthesis. mdpi.comgalchimia.comnih.govDevelopment of a continuous-flow process for the synthesis and derivatization of this compound.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, better selectivity, reduced solvent usage. dergipark.org.trbenthamdirect.comOptimization of microwave protocols for key synthetic steps and functionalization reactions.
Ultrasound Irradiation Milder reaction conditions, alternative to microwave for sensitive substrates. benthamdirect.comrsc.orgExploring sonochemical methods for specific transformations where thermal methods are less effective.

Exploration of Novel Reactivity Patterns and Unexplored Transformations

The aromatic pyrazole core of this compound is rich in electrons, and the amino group offers a prime site for a variety of chemical modifications. Future research will undoubtedly focus on uncovering new ways to functionalize this scaffold, moving beyond traditional reactions to explore more advanced and selective transformations.

Photoredox Catalysis: Visible-light photoredox catalysis has become an indispensable tool for C-H functionalization, offering a sustainable approach to forge new chemical bonds under mild conditions. rsc.orgresearchgate.net This strategy can be used to activate otherwise inert C-H bonds, allowing for the introduction of alkyl, aryl, and other functional groups onto the pyrazole ring or its phenyl substituent. acs.orgnih.gov Investigating the direct C-H functionalization of the pyrazole and phenyl rings of this compound using photoredox catalysis could provide direct access to novel derivatives that are difficult to synthesize via traditional methods.

Unexplored Transformations: The unique electronic properties of the aminopyrazole scaffold suggest potential for novel rearrangements and cyclization reactions. For instance, studies on related pyrazoles have shown unusual rearrangements involving nitrene intermediates, leading to unexpected functionalization patterns where one part of the molecule is oxidized while another is reduced without external reagents. mdpi.compreprints.orgpreprints.org Exploring such transformations with derivatives of this compound, for example, through diazotization of the amine, could lead to the discovery of entirely new molecular architectures. nih.gov Furthermore, the amino group can be transformed to introduce diverse aryl and heteroaryl moieties, expanding the accessible chemical space. nih.govacs.org

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Molecular Design

AI/ML ApplicationPotential Impact on this compound Research
Reaction Optimization Predicts optimal conditions (catalyst, solvent, temperature) to maximize yield and minimize byproducts. beilstein-journals.orgnih.gov
Retrosynthesis Planning Proposes novel and efficient synthetic routes to complex derivatives. digitellinc.comnih.gov
Molecular Design In silico screening and design of new analogues with targeted biological or material properties. chemmethod.com
Predictive Modeling Forecasts reaction outcomes and potential side reactions, enabling more efficient experimental design. nih.gov

High-Throughput Experimentation in Derivatization and Functionalization

High-Throughput Experimentation (HTE) allows for the rapid synthesis and screening of large libraries of compounds in parallel. This methodology is particularly powerful when combined with the modular nature of the this compound scaffold. By varying substituents on the phenyl ring, modifying the methyl group, or derivatizing the amine, vast libraries of analogues can be generated.

HTE platforms can be used to quickly screen numerous reaction conditions—such as different catalysts, ligands, and solvents—to find the optimal parameters for a specific transformation, like a Suzuki-Miyaura coupling to functionalize the phenyl ring. nih.gov This approach has been shown to dramatically accelerate the optimization process. chemrxiv.org Once synthesized, these compound libraries can be subjected to high-throughput screening to identify hits for various applications, such as drug discovery or materials science. chemmethod.comnih.gov For example, a library of this compound derivatives could be rapidly tested for inhibitory activity against a panel of protein kinases, a common target in cancer therapy.

Sustainable Chemistry and Circular Economy Principles Applied to this compound Synthesis

The principles of green chemistry and the circular economy are increasingly guiding synthetic chemistry research. The goal is to design processes that minimize waste, reduce the use of hazardous substances, and utilize renewable resources. rsc.org

Future research on the synthesis of this compound will likely focus on developing more environmentally benign protocols. This includes the use of greener solvents like water or bio-based solvents, the development of catalyst-free reactions, and the use of recyclable catalysts to minimize waste. researchgate.netthieme-connect.com For instance, one-pot, multi-component reactions in water have been developed for the synthesis of complex pyrazole derivatives, offering high atom economy and reducing the need for purification of intermediates. thieme-connect.com The development of a catalytic, one-pot synthesis for this compound in an aqueous medium would represent a significant step towards a more sustainable manufacturing process. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methyl-1-phenyl-1H-pyrazol-4-amine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization or nucleophilic substitution. For example, copper-catalyzed coupling reactions (e.g., using cesium carbonate and CuBr) under reflux conditions in polar solvents like DMSO or ethanol yield intermediates, followed by purification via column chromatography (e.g., ethyl acetate/hexane gradients). Purity optimization involves rigorous solvent removal under reduced pressure, recrystallization (e.g., 95% ethanol), and characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm molecular identity .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvent-saturated solutions. Data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. Structure refinement uses SHELXL (part of the SHELX suite) to model anisotropic displacement parameters and hydrogen bonding. Validation metrics include R-factors (<0.05 for high-quality data) and goodness-of-fit (GOF) values .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H-NMR (400 MHz, CDCl3_3) identifies proton environments (e.g., aromatic protons at δ 7.5–8.9 ppm, amine protons as broad singlets).
  • Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]+^+ at m/z 215).
  • Elemental Analysis : Validates empirical formula (e.g., C10_{10}H11_{11}N3_3) with <0.3% deviation .

Advanced Research Questions

Q. How can density functional theory (DFT) complement experimental structural data for this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311G(d,p)) model molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These predict reactivity sites (e.g., nucleophilic amine groups) and thermodynamic properties (enthalpy, entropy). Validation involves comparing computed bond lengths/angles with SC-XRD data (mean deviation <0.02 Å) .

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., bacterial strain variability) or substituent effects. Systematic SAR studies should:

  • Vary substituents (e.g., aryl groups, halogens) while keeping the pyrazole core intact.
  • Use standardized protocols (e.g., MIC assays, IC50_{50} measurements) with positive controls.
  • Apply multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .

Q. How are hydrogen bonding networks analyzed in pyrazole-based crystals?

  • Methodological Answer : SC-XRD data reveal intermolecular interactions (e.g., N–H⋯N, C–H⋯O). Software like Mercury (CCDC) visualizes hydrogen bonds and π-π stacking. Topology analysis (e.g., R22_2^2(8) motifs) classifies supramolecular architectures. Thermal ellipsoid plots (ORTEP) highlight anisotropic displacement, aiding in understanding packing efficiency .

Q. What experimental phasing methods are suitable for challenging crystallographic data?

  • Methodological Answer : For low-resolution or twinned data, SHELXC/D/E pipelines enable robust phasing via SAD/MAD techniques. High-throughput phasing benefits from automated model building in SHELXPRO. For macromolecular complexes, molecular replacement using homologous structures (e.g., PDB entries) may be necessary .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.